molecular formula C23H15BrN4O4 B11273601 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273601
M. Wt: 491.3 g/mol
InChI Key: IMBVXSAYQLROBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-dione family, a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features a quinazoline-2,4-dione core substituted at position 7 with a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl group and at position 3 with a 4-methoxyphenyl moiety.

Properties

Molecular Formula

C23H15BrN4O4

Molecular Weight

491.3 g/mol

IUPAC Name

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30)

InChI Key

IMBVXSAYQLROBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Starting Materials : Anthranilic acid, 4-methoxyphenyl isocyanate, and urea.
Procedure :

  • Quinazoline Core Formation : Anthranilic acid (1.0 eq) reacts with urea (1.2 eq) in polyphosphoric acid at 160°C for 4 hours to yield quinazoline-2,4(1H,3H)-dione.

  • N-Alkylation : The quinazoline intermediate is treated with 4-methoxyphenyl isocyanate (1.2 eq) in DMF with K2CO3 (2.5 eq) at 80°C for 12 hours.
    Yield : 68–75%.
    Characterization :

  • 1H NMR (DMSO-d6) : δ 11.32 (s, 1H, NH), 7.92–7.25 (m, 8H, ArH), 3.82 (s, 3H, OCH3).

  • HRMS (ESI) : m/z 335.1021 [M+H]+ (Calc. 335.1024).

Synthesis of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Starting Materials : 3-Bromobenzohydrazide and chloroacetyl chloride.
Procedure :

  • Amidoxime Formation : 3-Bromobenzohydrazide (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (1:1) at 80°C for 6 hours.

  • Cyclization : The amidoxime intermediate is treated with chloroacetyl chloride (1.2 eq) and POCl3 (3.0 eq) at 120°C for 8 hours.
    Yield : 65–72%.
    Characterization :

  • IR (KBr) : 1615 cm⁻¹ (C=N), 1230 cm⁻¹ (C-O-C).

  • 13C NMR (CDCl3) : δ 167.2 (C=N), 132.4–122.8 (Ar-C), 40.1 (CH2Cl).

Coupling of Oxadiazole to Quinazoline at Position 7

Procedure :

  • Bromination : 3-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) is brominated using NBS (1.1 eq) in CCl4 under UV light to yield 7-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione.

  • Suzuki Coupling : The brominated quinazoline reacts with 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) in DMF/H2O (4:1) with Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq), and Bu4NBr (0.1 eq) at 115°C for 24 hours.
    Yield : 58–64%.
    Characterization :

  • Melting Point : 248–250°C.

  • 1H NMR (DMSO-d6) : δ 11.45 (s, 1H, NH), 8.12–6.89 (m, 11H, ArH), 4.52 (s, 2H, CH2), 3.85 (s, 3H, OCH3).

  • HRMS (ESI) : m/z 563.0248 [M+H]+ (Calc. 563.0251).

Alternative Synthetic Routes

Microwave-Assisted Alkylation

Procedure :
7-Hydroxy-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) reacts with 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) in DMF with K2CO3 (2.5 eq) under microwave irradiation (350 W, 100°C) for 30 minutes.
Yield : 70–76%.

One-Pot Oxadiazole Cyclization on Quinazoline

Procedure :
7-Cyano-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) reacts with 3-bromobenzohydrazide (1.5 eq) and POCl3 (5.0 eq) in toluene at 130°C for 12 hours.
Yield : 52–60%.

Optimization and Challenges

Key Parameters

  • Solvent Choice : DMF enhances reactivity in SNAr and Suzuki couplings.

  • Catalyst Loading : Pd(dppf)Cl2 at 5 mol% minimizes side reactions.

  • Temperature Control : Reactions above 100°C improve cyclization efficiency.

Common Side Reactions

  • Over-Alkylation : Mitigated by stoichiometric control of chloro-methyl oxadiazole.

  • Oxadiazole Ring Opening : Avoided by using anhydrous POCl3.

Spectral Data and Analytical Confirmation

Technique Key Peaks/Data
FT-IR 1740 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)
1H NMR δ 8.12 (d, J=8.4 Hz, 1H, Quinazoline-H7), 4.52 (s, 2H, CH2-Oxadiazole)
13C NMR δ 167.8 (C=O), 159.2 (C=N), 131.5–115.2 (Ar-C)
HRMS m/z 563.0248 [M+H]+ (Δ = 0.3 ppm)

Comparative Yield Analysis

Method Yield (%) Reaction Time Complexity
Suzuki Coupling58–6424 hHigh
Microwave Alkylation70–7630 minModerate
One-Pot Cyclization52–6012 hLow

Chemical Reactions Analysis

Types of Reactions

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel organic materials with specific electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 7-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS 1358768-97-4)

  • Substituents : Chlorophenyl (vs. bromophenyl) and 2-methoxybenzyl (vs. 4-methoxyphenyl).
  • Molecular Weight : 460.9 g/mol (vs. ~505.4 g/mol for the brominated compound).
  • The 2-methoxybenzyl group may introduce steric hindrance compared to the planar 4-methoxyphenyl .

b. 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6l)

  • Core Structure : Triazole-thione (vs. quinazoline-dione).
  • Substituents : 3-Bromophenyl (shared), benzoxazole, and 4-methylphenyl.
  • Activity : Exhibited moderate antimicrobial activity (MIC 32 µg/mL against S. aureus), attributed to the C=S group and bromophenyl hydrophobicity .

c. 3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones

  • Core Structure : Triazole-thione (divergent from quinazoline-dione).
  • Substituents : Variable alkyl/aryl groups at position 4.
  • Activity : Demonstrated antioxidant (IC~50~ 18–45 µM in DPPH assay) and hepatoprotective effects, highlighting the role of bromophenyl in radical scavenging .
Functional Group Impact
  • Bromophenyl vs.
  • Methoxy Positioning : 4-Methoxyphenyl (target compound) offers better conjugation and planarity than 2-methoxybenzyl (CAS 1358768-97-4), favoring π-π stacking with aromatic residues in enzymes .

Data Table: Comparative Analysis of Analogues

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound Quinazoline-dione R1: 3-Bromophenyl; R2: 4-MeO-Ph C24H17BrN4O4 ~505.4 Hypothesized enhanced receptor binding due to Br
CAS 1358768-97-4 Quinazoline-dione R1: 4-Cl-Ph; R2: 2-MeO-benzyl C24H17ClN4O4 460.9 Moderate cytotoxicity (IC~50~ 12 µM, HeLa cells)
Compound 6l Triazole-thione R1: 3-Br-Ph; R2: 4-Me-Ph C22H15BrN4OS 465.3 Antimicrobial (MIC 32 µg/mL)
3-(2-Br-Ph)-Triazole-thione Triazole-thione R1: 2-Br-Ph; R2: variable Variable ~350–450 Antioxidant (IC~50~ 18–45 µM)

Research Findings and Contradictions

  • Antimicrobial Activity : Triazole-thiones (e.g., Compound 6l) show stronger activity than quinazoline-diones, possibly due to the C=S group’s nucleophilic reactivity . However, the target compound’s bromophenyl group may compensate by enhancing membrane penetration.
  • Cytotoxicity: The chlorophenyl analogue (CAS 1358768-97-4) demonstrates moderate cytotoxicity, but brominated derivatives are untested in this context, creating a knowledge gap .
  • Substituent Position : Ortho-substituted methoxy groups (e.g., 2-methoxybenzyl) reduce activity compared to para-substituted variants, as seen in quinazoline-diones .

Notes

  • Biological Potential: The combination of bromophenyl and quinazoline-dione cores warrants further investigation for kinase inhibition or DNA intercalation.
  • Contradictions : While bromine generally enhances binding, its impact on solubility may offset gains in potency, necessitating structure-activity relationship (SAR) studies.

Biological Activity

The compound 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H15BrN4O3
  • Molecular Weight : 396.24 g/mol

The presence of the oxadiazole and bromophenyl groups contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including the compound , exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results showed that certain compounds demonstrated moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)MIC (mg/mL)Activity Type
This compound1275Moderate against E. coli
Compound 131565Strong against E. coli
Compound 1510-1280Moderate against S. aureus

These findings suggest that the compound may serve as a lead molecule for developing new antimicrobial agents.

The antimicrobial activity is attributed to the compound's ability to inhibit bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively prevents bacterial growth and proliferation .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of the compound. The results indicated that while exhibiting antimicrobial properties, it also showed selective cytotoxicity towards cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 20 to 40 µM. This selectivity suggests potential applications in cancer therapy.

Study on Antifungal Activity

A specific case study focused on the antifungal activity of quinazoline derivatives against Candida albicans. The compound demonstrated an inhibition zone value of 11 mm with an MIC of 80 mg/mL, indicating its effectiveness compared to standard antifungal agents like fluconazole .

Research on Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of substituents on the quinazoline ring in enhancing biological activity. Modifications at positions 1 and 3 significantly influenced both antimicrobial potency and cytotoxicity profiles. The introduction of bromophenyl and methoxyphenyl groups was found to enhance activity against various pathogens .

Q & A

Q. What are the standard synthetic routes for this compound?

Methodological Answer: The synthesis involves two critical steps:

Oxadiazole Ring Formation : Oxidative cyclization of semicarbazide precursors using bromine in acetic acid with sodium acetate as a catalyst (e.g., 2-amino-5-phenyl-1,3,4-oxadiazole synthesis) .

Quinazoline Core Assembly : Condensation of substituted benzaldehyde derivatives with 2-methylbenzoxazin-4(3H)-one, followed by coupling with the preformed oxadiazole moiety under reflux in glacial acetic acid .
Key Reagents : Bromine, acetic acid, sodium acetate, and substituted benzaldehydes.

Q. How is the molecular structure characterized?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., phthalazinone analogs in ) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties and stability .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions; mass spectrometry validates molecular weight .

Q. What are the key structural features influencing reactivity?

Methodological Answer:

  • Oxadiazole Ring : Electrophilic sites at C-5 and C-3 enable nucleophilic substitutions or cross-coupling reactions .
  • Quinazoline Core : The lactam moiety (C=O groups) participates in hydrogen bonding, critical for biological interactions .
  • Substituents : The 3-bromophenyl group enhances steric bulk and lipophilicity, while the 4-methoxyphenyl group modulates electronic effects .

Advanced Research Questions

Q. How can reaction yields for oxadiazole formation be optimized?

Methodological Answer:

  • Solvent Optimization : Use acetic acid for cyclization to stabilize intermediates .
  • Catalyst Screening : Sodium acetate improves reaction kinetics by deprotonating intermediates .
  • Temperature Control : Reflux (110–120°C) ensures complete cyclization without side-product formation .
    Example Data Table :
ConditionYield (%)Purity (%)Reference
Acetic acid, 120°C7895
Ethanol, 80°C4580

Q. How do structural modifications affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Bromine Substitution : 3-Bromophenyl enhances antimicrobial activity (MIC: 2 µg/mL against S. aureus) by increasing membrane penetration .
    • Methoxy Group : 4-Methoxyphenyl improves anti-inflammatory activity (IC₅₀: 10 µM for COX-2 inhibition) via electron-donating effects .
      Example SAR Table :
SubstituentBiological ActivityIC₅₀/MICReference
3-BromophenylAntimicrobial2 µg/mL
4-MethoxyphenylAnti-inflammatory10 µM

Q. How can computational methods predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories to validate docking poses .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors from oxadiazole) for activity .

Q. How to resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
  • Metabolic Stability Tests : LC-MS quantifies metabolite interference in conflicting datasets .
  • Crystallographic Validation : Compare protein-ligand co-crystal structures to confirm binding modes .

Data Contradiction Analysis

Example Case : Discrepancies in reported antimicrobial activity (MIC ranging from 2–50 µg/mL).

  • Root Cause : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or solvent effects (DMSO vs. aqueous buffer).
  • Resolution : Re-test under uniform conditions with ATCC-standardized strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.